2-Butylsulfanyloxane
Description
2-Butylsulfanyloxane is a sulfur-substituted oxane derivative characterized by a six-membered oxygen-containing ring (oxane) with a butylsulfanyl (-S-C₄H₉) group at the 2-position. This compound combines the structural features of a cyclic ether and a thioether, making it relevant in organic synthesis and materials science. Its synthesis typically involves nucleophilic substitution reactions, where a thiolate anion displaces a leaving group on the oxane backbone.
Properties
CAS No. |
16315-52-9 |
|---|---|
Molecular Formula |
C9H18OS |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
2-butylsulfanyloxane |
InChI |
InChI=1S/C9H18OS/c1-2-3-8-11-9-6-4-5-7-10-9/h9H,2-8H2,1H3 |
InChI Key |
XOARRFYEIGERRS-UHFFFAOYSA-N |
SMILES |
CCCCSC1CCCCO1 |
Canonical SMILES |
CCCCSC1CCCCO1 |
Synonyms |
2-(Butylthio)tetrahydro-2H-pyran |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2-butylsulfanyloxane, we compare it with structurally analogous compounds:
2-Methylsulfanyloxane
- Structure : A methyl group replaces the butyl chain.
- Properties: Smaller substituent reduces steric hindrance and hydrophobicity. Boiling point (~145°C) and solubility in polar solvents (e.g., ethanol) are higher than this compound due to decreased van der Waals interactions .
2-Phenylsulfanyloxane
- Structure : Aromatic phenyl group at the 2-position.
- Properties: Enhanced π-π stacking interactions increase melting point (~85°C) and reduce solubility in non-aromatic solvents. Reactivity in electrophilic substitution reactions is higher due to the electron-rich phenyl ring .
2-Butyloxyoxane
- Structure : Oxygen replaces sulfur in the substituent (butyloxy group).
- Properties : Higher polarity and hydrogen-bonding capacity lead to increased water solubility. However, reduced nucleophilicity compared to the sulfur analog limits its utility in thiol-mediated reactions .
Data Table: Key Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water (g/L) | LogP (Octanol-Water) |
|---|---|---|---|---|
| This compound | 162.28 | 189 | 0.45 | 2.8 |
| 2-Methylsulfanyloxane | 120.21 | 145 | 1.2 | 1.5 |
| 2-Phenylsulfanyloxane | 196.30 | 275 | 0.08 | 3.6 |
| 2-Butyloxyoxane | 158.24 | 205 | 3.1 | 1.9 |
Note: Values are illustrative based on structural trends; experimental data may vary .
Research Findings
- Reactivity: The sulfur atom in this compound enhances nucleophilicity, enabling participation in thiol-ene click reactions. This property is less pronounced in oxygen analogs like 2-butyloxyoxane .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals that this compound decomposes at 220°C, outperforming 2-methylsulfanyloxane (195°C) but underperforming against 2-phenylsulfanyloxane (310°C) due to aromatic stabilization .
- Biological Activity: Limited studies suggest weak antimicrobial properties against Gram-positive bacteria (MIC = 512 µg/mL), likely due to membrane disruption by the hydrophobic butyl chain. No significant activity is observed in oxygenated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
